

Performance Comparison for Cefaclor Analysis Using a Deuterated Internal Standard

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Compound of Interest		
Compound Name:	D-Phenylglycyl Cefaclor-d5	
Cat. No.:	B15145517	Get Quote

For researchers and professionals in drug development, the accurate quantification of antibiotics like cefaclor is paramount. This guide provides a comparative overview of the linearity and range of a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the analysis of cefaclor in human plasma, utilizing **D-Phenylglycyl Cefaclor-d5** as a stable isotope-labeled internal standard.

Linearity and Range of Quantification

The use of a stable isotope-labeled internal standard, such as Cefaclor-d5, is a robust approach for the quantitative analysis of cefaclor. This method demonstrates excellent linearity over a wide dynamic range, making it suitable for pharmacokinetic studies.

A key study established and validated a steady, high-efficiency, and precise LC-ESI-MS/MS method using cefaclor-d5 as the internal standard for the quantification of cefaclor in human plasma.[1] The linear range of this method was determined to be between 20.0 and 10,000.0 ng/mL, with a coefficient of determination (R²) greater than 0.9900.[1] This indicates a strong correlation between the concentration of cefaclor and the instrument response within this range.

For comparison, another sensitive UPLC-MS/MS method, although employing a different internal standard, demonstrated a comparable linear range for cefaclor analysis in human plasma from 2 to 10,000 ng/mL.[2]



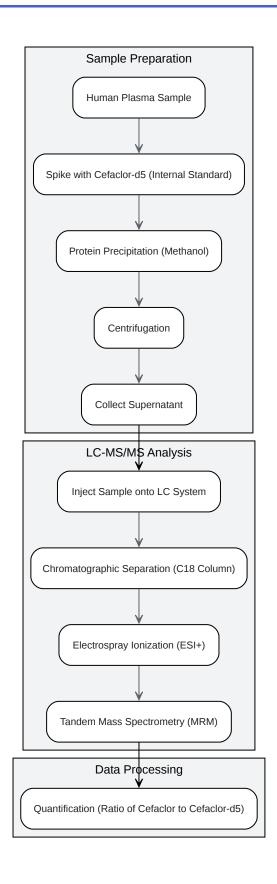
The following table summarizes the linearity and range for the cefaclor analysis method using **D-Phenylglycyl Cefaclor-d5**.

Parameter	Value	Reference
Analytical Method	LC-ESI-MS/MS	[1]
Internal Standard	Cefaclor-d5	[1]
Matrix	Human Plasma	[1]
Linear Range	20.0 - 10,000.0 ng/mL	[1]
Correlation Coefficient (R²)	> 0.9900	[1]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of cefaclor in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.





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Caption: Experimental workflow for cefaclor analysis.



Detailed Experimental Protocol

The successful application of this analytical method relies on a well-defined experimental protocol. The following details are based on the validated LC-ESI-MS/MS method.[1]

Sample Preparation: A one-step protein precipitation was employed to extract cefaclor from human plasma samples. Methanol was utilized as the precipitating agent.[1]

Chromatographic Conditions:

- Column: An Ultimate XB C18 column (2.1 × 50.0 mm, 5.0 μm) was used for chromatographic separation.[1]
- Mobile Phase: A gradient elution was performed using an aqueous solution containing 0.1% formic acid (mobile phase A) and an acetonitrile solution containing 0.1% formic acid (mobile phase B).[1]

Mass Spectrometry Parameters:

- Ionization: Electrospray ionization in the positive-ion mode (ESI+) was applied for detection.
- Detection Mode: The analysis was carried out in the multiple reaction monitoring (MRM)
 mode.[1]
- MRM Transitions:
 - Cefaclor: m/z 368.2 → 191.1[1]
 - Cefaclor-d5 (Internal Standard): m/z 373.2 → 196.1[1]

This detailed protocol, combined with the use of a deuterated internal standard, ensures the high selectivity, sensitivity, and accuracy required for pharmacokinetic and other drug development studies.



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References

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